Cas no 923218-01-3 (N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide)

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide structure
923218-01-3 structure
Product name:N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide
CAS No:923218-01-3
MF:C22H15ClN2O3
MW:390.81910443306
CID:6072328
PubChem ID:18568629

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide
    • N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
    • 3-Pyridinecarboxamide, N-[2-(4-chlorobenzoyl)-3-methyl-6-benzofuranyl]-
    • AKOS001956222
    • 923218-01-3
    • SR-01000911001
    • N-(2-(4-chlorobenzoyl)-3-methylbenzofuran-6-yl)nicotinamide
    • F2210-0144
    • SR-01000911001-1
    • Inchi: 1S/C22H15ClN2O3/c1-13-18-9-8-17(25-22(27)15-3-2-10-24-12-15)11-19(18)28-21(13)20(26)14-4-6-16(23)7-5-14/h2-12H,1H3,(H,25,27)
    • InChI Key: DXTNVFJKAAJOLC-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1C(NC1C=C2OC(C(=O)C3=CC=C(Cl)C=C3)=C(C)C2=CC=1)=O

Computed Properties

  • Exact Mass: 390.0771200g/mol
  • Monoisotopic Mass: 390.0771200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 72.2Ų

N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2210-0144-1mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2210-0144-4mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2210-0144-2mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2210-0144-5mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2210-0144-75mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2210-0144-2μmol
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2210-0144-15mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2210-0144-30mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2210-0144-3mg
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2210-0144-20μmol
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
923218-01-3 90%+
20μl
$79.0 2023-05-16

Additional information on N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide

N-2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-Ylpyridine-3-Carboxamide: A Comprehensive Overview

The compound N-2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide (CAS No: 923218-01-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties, particularly in the fields of pharmacology, material science, and environmental chemistry. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its behavior and utility.

N-2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-ylpyridine-3-carboxamide is characterized by a complex molecular architecture that integrates a benzofuran ring system with a pyridine derivative. The presence of the 4-chlorobenzoyl group introduces electronic and steric effects that significantly influence the compound's reactivity and stability. Recent studies have demonstrated that this moiety plays a pivotal role in modulating the compound's interaction with biological systems, making it a valuable candidate for drug design.

The synthesis of N-2-(4-chlorobenzoyl)-3-methylbenzofuran derivatives has been optimized through various routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield but also enhance the purity of the final product, which is critical for downstream applications. For instance, researchers have successfully employed palladium-catalyzed Suzuki-Miyaura coupling to construct the benzofuran-pyridine hybrid framework, paving the way for large-scale production.

In terms of applications, N-2-(4-chlorobenzoyl)-3-methylbenzofuran derivatives have shown remarkable promise in the development of novel pharmaceutical agents. Specifically, these compounds exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Recent clinical trials have highlighted their potential as anti-inflammatory agents with reduced side effects compared to conventional drugs.

Beyond pharmacology, N-Arylbenzofuran derivatives are being explored for their role in advanced materials science. Their unique electronic properties make them ideal candidates for organic electronics, particularly in the development of high-performance organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have reported enhanced charge transport properties in materials incorporating these compounds, underscoring their potential for next-generation electronic devices.

Environmental applications of N-Arylbenzofuran derivatives are also gaining traction. Studies have demonstrated their effectiveness as catalysts in waste water treatment processes, particularly in the degradation of persistent organic pollutants (POPs). The ability of these compounds to facilitate photocatalytic reactions under visible light irradiation makes them a sustainable alternative to traditional chemical treatments.

Recent advancements in computational chemistry have provided deeper insights into the molecular dynamics of N-Arylbenzofuran derivatives. Quantum mechanical simulations have revealed critical details about their electronic structure and reactivity patterns, enabling more precise predictions about their behavior in different environments. These findings are instrumental in guiding future research and development efforts.

In conclusion, N-Arylbenzofuran derivatives, particularly N-Arylbenzofuran-pyridine hybrids, represent a class of compounds with immense potential across multiple disciplines. Their versatile molecular framework and tunable properties make them invaluable tools for addressing contemporary challenges in medicine, materials science, and environmental sustainability. As research continues to uncover new applications and optimize synthetic strategies, these compounds are poised to play a pivotal role in shaping future technological advancements.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.